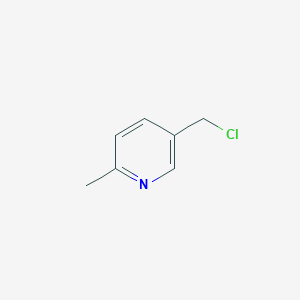

5-(Chloromethyl)-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEBRYJZUMDNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480765 | |

| Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52426-66-1 | |

| Record name | 5-(CHLOROMETHYL)-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Chloromethyl)-2-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-(Chloromethyl)-2-methylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group and a methyl-substituted pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures. The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of the reactive chloromethyl group at the 5-position offers a key site for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of targeted molecular libraries.

This guide provides a comprehensive overview of the known physicochemical properties, a theoretical framework for its synthesis and reactivity, and a discussion of its potential applications in the field of drug discovery. It is designed to be a critical resource for scientists leveraging pyridine-based heterocycles in their research and development endeavors.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage. The key identifiers for this compound are:

| Property | Value | Source |

| Molecular Weight | 141.60 g/mol | [1][3] |

| Boiling Point | 216.6 °C (at 760 mmHg) | [1] |

| Density | 1.118 g/cm³ | [1] |

| Flash Point | 105.3 °C | [1] |

| Purity (Typical) | ≥95% | [3] |

| Appearance | Not specified in available literature | |

| Melting Point | Not available in cited literature | |

| Solubility | Not available in cited literature |

Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, its structure suggests a logical synthetic pathway originating from the readily available precursor, 2,5-dimethylpyridine.

Proposed Synthesis Workflow

The most plausible method for the synthesis of this compound is the selective free-radical chlorination of the methyl group at the 5-position of 2,5-dimethylpyridine. The methyl group at the 2-position is electronically deactivated by the adjacent nitrogen atom, which makes the 5-methyl group more susceptible to radical halogenation.

A common reagent for this type of transformation is N-Chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Theoretical Approach

The following protocol is a generalized procedure based on established principles of organic chemistry. It should be treated as a starting point and optimized for safety and efficiency in a controlled laboratory setting.

-

Reaction Setup: To a solution of 2,5-dimethylpyridine in a suitable inert solvent (e.g., carbon tetrachloride), add N-Chlorosuccinimide (1.0-1.2 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash with the solvent.

-

Purification: The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Core Reactivity

The primary site of reactivity on this compound is the benzylic-like chloride. This chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, making it an excellent electrophile for introducing a wide range of functionalities.

Caption: Reactivity of this compound.

-

Amination: Reaction with primary or secondary amines yields the corresponding aminomethylpyridine derivatives, which are common structures in pharmacologically active compounds.

-

Etherification: Treatment with alcohols or phenols in the presence of a base leads to the formation of ether linkages.

-

Thioether Synthesis: Reaction with thiols provides thioethers, a functional group of interest for its metabolic properties and potential as a covalent binder.

-

Cyanation: Introduction of a nitrile group via reaction with sodium or potassium cyanide allows for further elaboration into carboxylic acids, amides, or amines.

Applications in Drug Development

The utility of this compound in drug development stems from its role as a versatile scaffold. While specific drugs derived from this exact intermediate are not prominently documented, its structural motifs are present in a wide range of therapeutic areas. The analogous intermediate, 2-Chloro-5-(chloromethyl)pyridine, is a crucial component in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[4] This highlights the industrial relevance of the chloromethylpyridine scaffold.

For pharmaceutical applications, the this compound moiety can be used to:

-

Construct Linkers: The reactive "handle" can be used to connect the pyridine core to other pharmacophores or to link a drug molecule to a larger entity, such as a peptide or antibody.

-

Synthesize Focused Libraries: By reacting the parent molecule with a diverse set of nucleophiles (amines, thiols, alcohols), medicinal chemists can rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

-

Mimic Natural Substrates: The pyridine ring can act as a bioisostere for other aromatic systems, while the side chain can be elaborated to mimic the binding motifs of enzyme substrates.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust, fumes, or vapors.

-

Skin and Eye Contact: The compound is expected to be corrosive and an irritant. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Storage under an inert atmosphere is recommended.[5]

Spectroscopic Analysis

Detailed, verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the public domain. However, a theoretical analysis predicts the following characteristic signals:

-

¹H NMR:

-

A singlet for the methyl protons (-CH₃) around 2.5 ppm.

-

A singlet for the chloromethyl protons (-CH₂Cl) around 4.6 ppm.

-

Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The proton at C6 would likely be the most downfield.

-

-

¹³C NMR:

-

A signal for the methyl carbon (-CH₃).

-

A signal for the chloromethyl carbon (-CH₂Cl).

-

Five distinct signals in the aromatic region for the pyridine ring carbons.

-

-

IR Spectroscopy:

-

Characteristic C-H stretching frequencies for the aromatic and alkyl groups.

-

C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, typically in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the single chlorine atom.

-

Researchers synthesizing this compound should perform full spectroscopic characterization to confirm its identity.

References

Sources

An In-depth Technical Guide to 5-(Chloromethyl)-2-methylpyridine: A Cornerstone Intermediate in Chemical Synthesis

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-methylpyridine (CAS No. 52426-66-1), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its core chemical and physical properties, explore detailed synthesis protocols, analyze its reactivity, and discuss its significant applications, grounded in established scientific principles and safety protocols.

Core Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is rendered electron-deficient by the electronegative nitrogen atom, influencing the reactivity of its substituents.[1][2] The molecule's utility is primarily defined by the reactive chloromethyl group at the C-5 position, which serves as an electrophilic site for nucleophilic attack, and the methyl group at the C-2 position.

Chemical and Physical Data

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 52426-66-1 | [3] |

| Molecular Formula | C₇H₈ClN | [3] |

| Molecular Weight | 141.60 g/mol | [3] |

| Appearance | Varies; may be a liquid or solid | [4][5] |

| Boiling Point | ~48 °C (Predicted) | [4] |

| Density | ~1.324 g/cm³ (Predicted) | [4] |

| Storage | Inert atmosphere, 2-8°C | [3] |

| SMILES | CC1=NC=C(CCl)C=C1 | [3] |

| InChIKey | JTTKXEIHKDSIRC-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing

The primary synthetic challenge is the selective introduction of the chloromethyl group onto the 2-methylpyridine scaffold. The most prevalent methods involve the chlorination of a precursor alcohol or the direct chlorination of a methyl group.

Primary Synthesis Route: Chlorination of (2-methylpyridin-5-yl)methanol

The most common and controlled laboratory-scale synthesis involves the conversion of the corresponding alcohol, (2-methylpyridin-5-yl)methanol, into the target chloride. This is a classic example of converting a poor leaving group (-OH) into an excellent leaving group (-Cl) via an intermediate.

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is an ideal reagent for this transformation for several reasons:

-

It reacts with the alcohol to form a chlorosulfite intermediate, which readily undergoes intramolecular nucleophilic attack by the chloride ion.

-

The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.

-

The reaction typically proceeds under mild conditions with high yields.

A catalytic amount of a tertiary amine base or N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[6]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from a common precursor.

Caption: General synthesis workflow for chloromethylpyridine derivatives.

Step-by-Step Experimental Protocol

This protocol is a representative example based on analogous transformations and should be adapted and optimized for specific laboratory conditions.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-methylpyridin-5-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.[7]

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the cooled solution dropwise. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops) can be added to accelerate the reaction.[6]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess solvent and thionyl chloride.[7] The residue should be reconstituted in a suitable organic solvent (e.g., ethyl acetate) and neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[6]

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure this compound.[6]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group, which is an excellent electrophile.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity is the Sₙ2 displacement of the chloride ion by a wide range of nucleophiles. The benzylic-like position of the chloromethyl group enhances its reactivity.[8] This versatility allows for the facile introduction of the 2-methylpyridin-5-ylmethyl moiety into various molecular scaffolds.

-

Amination: Reaction with primary or secondary amines yields substituted aminomethylpyridines, crucial intermediates for pharmaceuticals.[8]

-

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides forms ether linkages.

-

Cyanation: Displacement with cyanide salts (e.g., NaCN) introduces a nitrile group, which can be further elaborated into carboxylic acids, amines, or amides.

-

Thiolation: Reaction with thiols or thiolate salts produces thioethers.

Logical Relationship of Reactivity

The following diagram illustrates how this compound serves as a central hub for generating diverse chemical structures.

Caption: Nucleophilic substitution pathways of the title compound.

Applications in Drug Discovery and Agrochemicals

Pyridine and its derivatives are ubiquitous in medicinal chemistry and agrochemistry due to their unique electronic properties and ability to engage in hydrogen bonding.[9][10] this compound is a valuable intermediate for synthesizing:

-

Pharmaceuticals: The pyridine scaffold is present in a vast number of FDA-approved drugs.[11][12] This intermediate allows for the incorporation of the 2-methylpyridine moiety into larger, more complex molecules with potential therapeutic activity.[13][14]

-

Agrochemicals: Halogenated pyridine derivatives are critical components in many modern pesticides, including herbicides and insecticides.[13][15] The closely related intermediate, 2-chloro-5-(chloromethyl)pyridine, is a key building block for neonicotinoid insecticides like imidacloprid and acetamiprid.[16][17][18] this compound serves a similar role in the development of novel crop protection agents.

Analytical Methods and Quality Control

Ensuring the identity and purity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

| Method | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons, the chloromethyl group protons (a characteristic singlet), and the aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the methyl carbon, the chloromethyl carbon, and the distinct carbons of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (141.60 g/mol ) and a characteristic isotopic pattern due to the presence of one chlorine atom. |

| HPLC/GC | A primary peak with a specific retention time, used to assess purity. UV detection is suitable for HPLC analysis.[19] |

| FT-IR | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C, and C=N stretching of the pyridine ring, and a C-Cl stretching vibration. |

Safety, Handling, and Storage

As with many reactive chemical intermediates, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazard Identification: The compound and its close analogs are classified as hazardous. They can be corrosive, harmful if swallowed, and cause skin and eye irritation or burns.[20][21]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22][23]

-

Handling Procedures: Avoid contact with skin and eyes and prevent inhalation of vapors.[22] Use non-sparking tools and prevent the buildup of electrostatic charge.[22]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[24]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[22]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[21][22]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[22]

-

In all cases of exposure, seek immediate medical attention.[21]

-

References

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAYn4JRK9_suI_mmqxNfRGiwSvyk7n-485FbCi_9fQ9tQM1DKuKeb6wXfziHMYDlXCh39DyZmCB9tTpIMcNxPALB7zeSySWGpzRGImarpEVmxDh08aCOX5ZecyEwOeoUblrkuo9dpIX1ze0IPr1omZlzMeWkDOWJA]

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3J3fKXbgeVSgDKp2nfg7e-_96kyINplqk_JVByPrWEDxCdafjc8-mtefgSqNhUKBf8nkITK1WSYCwVc_seSU-6ybfF6y8hOGV2Q4H3s49ADlEzBd2AYhH3xbYvrMR6JQKkzq_qf96dp7S75g9Gk5MAsNO-zbMd7ULL_qdFDaRikn7p-0njwtN_Nb62p7V0UbMZyJmQOof5JN6efFfSD4=]

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHylKY3a7sQAxvZO2bmsLvjkETMks0XYy1v62N_GXRGtGOjQtGfeHzGckkjmnqGSJ14sE30H0MwnR255DQp-yw6RkGvdARKRq9VxbIWpmQPHhPZQWnZsqSfjOJ-3Wf0pwudq1d-L-TkdAdj43Oq0VOV2tgNffOhDZ47Ub9bgnGybi-4CCudA_4F9dNAlSL_w3cRYKUHDsN65seQ]

- Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt0Sze9EratYho6vLqfsWQqMhSV2b44EpHJNIOKlSqtv7bg0oW17ar6YVpd8r7Jq6ml_FJkWVkZaIvinA9mPUFCAbt1cqNjwwuw7qhRMabDWMkvTc897dsd2-GIHyxwExPYS90WRfC54ADXJ8vGdYBEzRopVDg_FohlqtoRDe0cE9PSXDU3y84k24ovzoArWPIRAZ5E8_eDw==]

- 5-Chloro-2-methylpyridine | C6H6ClN | CID 2762869. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaJTj1QTeycJcsPo1hRL6_2i4lsNWtVdwHLKUD6elEY_y5GlVKcvyy6KaQKRk0O0IHosDo8pE3r3xasluLW8LNgh80CtdNE-DZMQdsQlZXXvnE-mA5Mcm7LoNycBkn-Ba92mcv5DLFtbVqmCGJ9kNfr9hi_1giJxQNfK71s8M=]

- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS_QVMk4rlndwAWbHPsH5YV1vzpWcwFk6aq3rNh5Pa4RlVUOarH20FGWviyrYB1a3YuKGjbBLbJJ5az8zL_A4WgkPiMssaxUFFehN4dwu4Jii10Ahrq_D_O6Fi7yS0q83ApUjGMajkjcglRcM=]

- 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE CAS#: 10177-24-9. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIP9K7icAUlU4F1Ko-P3d2UqA5sh1iqlBfhNsTUpdqEW19jV8_EEhvWxQC7rG_hV1OqtxKksfQ2GjvdQjxSwe4DgNq1CVH3f9Fpj37HDAGedZFxxG8yF-mfa3AdLYISdHNuR6sn31-Kbcv5X9efxoBBJi8V1GX7o5L0iI__OB4Gg==]

- 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgh8if_2wdPet96bKqtbYMw0wIYuFtWAGMPbslxBA-W6vPSLvuPOL0L-arYb4kh2WcmUFgbhd1NGdFqEgnX8CrBbQwZULVV2bT6_S-JaQLdh0XQlPT7PeP2kjkv8Ok1F9KDObDNjshO0wos-mLsYCpOex8B68MjAAItv-CXH77eO0=]

- 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ_i7ONjwG6-XoskViMst4wv3m6DY-XObMqxnsipYfWQpdiCH9ugrDzz0SUGmU40lunJw4tD1rMHMRTt7LwRbOIJDZDWiANHq4t7daEK1HgREvVgUa40_fcLJMErRF98JuBxmL5ogMIbmCxv8f-9UGnVk_RQ==]

- 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgPVOEZRO9pHgnER0s5466h8ub4J-YBG2d-pueKuIrgNciFNnZcnUqjIxZ3dSaBWs7qZpFMJWQzAloIUovNH2I0cQBcGkK6b26_5SeyZ_VH95W7tqL6x09RPl_nC6wF4eCYKzj3KEfXHaA8PFQT5DGzFdBJYUeEcIKYm4hGjgNlA==]

- 5-(Chloromethyl)-2-ethoxypyridine chemical properties. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLfViNadE55IjtQ9zk1AgqcRBBhNZPv9XnZipiOcR470VfLEazUCttVUhZhZE91UH2sW2Pudi1yzHaKNANCP8yTuqmufeObYGHqLKaUUPfNek32gxBNR_vyiQYfMWR2KaESQE0g8IE1h1DlA-3xCBrWYvxQ8jUcnQGh09Mbg661lX-AY5pJjG5SA3IqlMcfjk=]

- 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG49ciZcLBIhJ9sykmeIhQ-bsbbUfBav0LTiE2_-kMIAKo5tXMGIvYqqM-H7dx4pex9ScRNQXSWhpO7xIz8Vvg9aGRPuOO5Y7zvKGi-LrGpVbEwm9TlCANTIYbDIMskYhfwuLtwDmq_-mVwh1WzQtwBlQofoh6Pnnz7begRRkXVFldzERLefA==]

- 5-Chloro-2-methylpyridine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG48-tScXd-ex7AEzeCJbLdE3O79-n0tce4ucMTBNzJmscRgdkObmKqnKadOMap74XvwDDkTkRbFjb9QfrUAMOaSh6xrI5E29PCrr3Yb8iKwfR-qgSkE92IGc7XxEiUttnfhns=]

- 2-Chloro-5-(chloromethyl)pyridine synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOVZTYeKoPu-PV5OddkbGuQaE6MaamRl4WtPjTGfRAWDGXBntZlbljbXHwu3VU1KzgkJpVBzh5i3W4NtRPd3vJ4riq7oyxRRKuqaa6yaAr_fHCjEwEVAPVAuuE16QcngYoaYVYP30Z2Fqp201TEX8u4t1NJGKA7MkCVIFceRnmjUC3zphX]

- Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693). EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsot2OW4W7T_6ReQPExmSJnFfsa7awfFvCTdVPRzQyv8DMm4aihsw1KBf_tANp-eZ1pJZX4EQS32B0XqX-msPVKJsKSZ5dmgXVKd1zS2cVSGkkLfGWx-lRchKsS_h45InXpYe7ZSd4]

- Synthesis method of 2-chloro-5-chloromethyl pyridine. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVia8Vu2f1LF1yUPWjzB0B9L6ONk81g1vkRgSa3p7pGfUznk6oJ9bEsPJXxELtq6nYnVuso_Z-fzGgb0PXU1DBmW_aX2z2_4aqWlLsX5jKdf6CRxp7D5e_kIoa2_T1JsX_c82B1h8Zc6U=]

- 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK6OmVXGk13_JwSPu7vY-1iwkOemvN8W5-2ciiUfag7s8Lf8FStO00GNeoMLaLSSgSKnqQ8kMaALoXOhglBX5O8L1QY2g6v5QH24x35s7T-Tz0xE77PHgtdZJBebL-eSyXT4q-]

- 2-Chloro-5-chloromethylpyridine: Essential Chemical for R&D and Production. [Source Link]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEySE25h0PQVPQDQMegw0rn0PhD81h-Kjx5ancAvAOlOlWSLQHqJ1FqxCuOpJGPsLpow1I-urWwsNW1m8ABeDaAZ7pw9ADbXSjQXqTRlLqe6lUC4FNBig3GkFTFENhFJk5OCDg8VnRy0N16_FkhyPli]

- Preparation of 2-chloro-5-methylpyridine. Patent 0121320. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1O0jTfB9jYtFL1ogX0Ep40dsWgfRzplkF9TfxzEM5eKOm9GyInMWHsFHBZ7jEQGYuZDORo_TVhJojZHojqB7zbS1N-kQmmGxa9y24lVHOTJWhwfS0_taQvPjRY1Hmw0jAJV34RbMgE8-Kbzke0cd_Ezt2odAJYafo2QbTUR-6k-ZKt7to5UC0-4yWQdXFRZc=]

- Synthesis method of 2-chloro-5-chloromethylpyridine (2018). Huang Guorong - SciSpace. [URL: https://vertexaisearch.cloud.google.

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEydz5J_d6Afnh30mQhB5UU6MsdtMc5NC5-wJYH0vRGqF45N3G3pJRsMwopShjQijPtwFwirJGqTqSl8Q2EK5RyS4W3M4qNQ2WwGuMdrWl0SO7SkuCtKKpltNDvbLbtYXdQSDu2WDtL14zt]

- US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn2a81JI5zStOqbhGPRUgl_pQdZUWLXtqtSKd8f4edSBfkEsl_KjwXgMUGWsRSafK4bpnMUWjjSTz1VHWWqgTtBalHvfdaENXU8BBMdwAhfJ4ldMJD22VM8zG5Er6f72olg50S5fmIizmN]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFML6VoNBROGN-8moz137L3IoRIeh2ynl7ayXuZTPZhuuKA-OsphS_0ElZhQE9BwGCwhnGLBjSdQauW_i7JPAVKTzm1X2TaRL3O_jj-atQJTtgLTJ2C7gpHt4pBnefDyiFFju4vpRudasyVdh0=]

- SAFETY D

- 52426-66-1|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyPe6-0gn-kLdfYBoaHpmF-PRa4dpF-SYlD--8vj2VfMgi9-gzhY3fF0ln1Fj7QkQAYviM3PADUgrXABddu5kKjxJglr2o4yP9kw16Ex2CFT3mFUaFGSwgA_L0ZEqaQZDhDdzH9UPPaNf5sdw=]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.

- 2-chloro-5-(chloroMethyl)pyriMidine SDS, 148406-13-7 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhl6h_Xgtv1tA3nCtgZgHgrq0IhG9N-FmQ5FwxnmUeMc_4WxBKuVpfLzBsygBqkgKFGNYAiCtbW1503VWMrUR_duK93wZtaxIuikrRAIv5FmEap-3afePPDNAGWqubp22txows7ebrFWO0nO_ZxhhRkEqgqg7udCZDWH_7R3msEpSMbNwJJxE-mY0t]

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9fbiaP1vOHEFqcNhsCyhR71vB4ca84QS5-cs3zNNaRQ4IrxnpjrJDzg6ZFDiID74AvQMRMz65ZQCyucMceai4HF5u5VJpbuZIWGpv3I3rCTj4QdeZ8T0_xNsWwX6UuaE1zhssLAKO53Ruu52ywWQQJCWQryRaX9UWTqvYRAzr14INvJmk4sej_y3z8VpGn_iFVrAEQMLfKBIr2raqMb8BpscLIsSFbYo4uR8Em1jXwDNG_lUXNFhGPIywEUsunjH9dyQSUgV4cWFUnv42GSYlk_P9cEWmuoWqhsVXnqXS6KkObXG6pvlrJQNpS66WTdUXCQq6geUNzi8=]

- HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Source Link]

- Application Notes and Protocols: 5-(Chloromethyl)-2-ethoxypyridine as a Versatile Synthetic Intermediate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNR939rI7oLIXTlhpfiwOkOmmtWpI9qWc880LbKpUt7kG8TOxwEE-DX0u1TpbM8sQ78dBXimHABs1RWzHnmBfxLcjVa2O5zi4xueBXylTA8WAJaN0fav86RfH0j7kd1GOM3W1l9SZODE6woh0tIKZ69jG6GBOXZVyumaQKqQnf-ZyzhDjmYdgVTYzcwYGk8gpyxeR-HSI0ZmgzmdT83Eev90_FMRQH5oKY2N2gsNDyTl6oO30qaX8O0ilP5mvzXV9kq70=]

- (PDF) 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxP3BkY4oRM4qbC5TuBl3WJFxCEobM5a08rgz9P29jbRbtodMfpvLRuYgV0MN-PXOwDGsTETPch-zn112VSOTN5xmSOdpMlgrl1nPGDxpFLiOzhI5bRncuuNlAP9DpkHmgABlhIunN1E2WfhwcyXsdhrHLA9hEXj6zucw52z9alZn9mjKv3V27bMaGDfSt]

- 2-Chloro-5-methylpyridine 97 18368-64-4. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkPlvJXC21vVuyJWf_GYI6dDo3BhWUaFRPAx3nGSCJsWXJtCGE3t-1Gk5iBKQoL8Sdt5r2gw3OCVU7CX-t_hxmjPLTTcTTkAsOFydhl5Cr7hf_NVVz3c38AWQSbuKeMh-shcdju-3eTBzeBIZVnDWsClW5pA==]

- The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Source Link]

- 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Buy Online. Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQGh-_YoHMYIuxJKxwOZMwGRxEM2tA4dCikZUy1QvwkqITTO3LnwwCORx4_a9w-FU3uSSvP0ABlDdfoFQ3hXZJOMntyUdIivmTT2VpD3bc8q_WucZcKc-2zfH1aehQuHZG_IKh1HI9Vmt5dnvtj2wvaEAnJ9MHAA==]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAU4Y9l-8k-qbjLxpjUoLYnNfrYLaoK3fBNB6pSjMznvRvAfkM7P-W2k9N0nWb_yrwriqapaL_m2HSdxBVKal1fn6E2RZwq1xFFytmp1ygGBiMGePBt_PXYJVWij4QnLUZGj5GTrXKBRe1Ek=]

- 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdB4v2zOjhmeuYEB8Fv1NVut76Zw0v9Ur2uQoL0bMXxLjp-GM9PdN-ObPgIaCVlZPz5sNI8U94ONhT5MYsKyaB1R9VkZRbB8YmFCM_nq1bcJ6PzOX71HvTcNpLx_E4wDj8h6TmLWtE4MLIBaaamm0saVCLig==]

- 2-Chloro-5-methylpyridine: A Cornerstone in Pharmaceutical Intermedi

- Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq50qMJETonqyNITJBzZn8cASHq8rH4K0RP951nlaVQLvP0bUoHzkNChH8LcmDT1ZAPyxqdrI4j7YgqTiBHo-iqOL7GxvhZvwd57jZew72wSqt8Al4AcraMHgsFaZnsW6Mzh5kzJo7kxAnp0kgAHBjQtrWLw==]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5dH3rW8jWkrj3hE5jo0zn0vq_TYpYhfKC8tsmOVWGXsaNqa8klYL0IM7YRnbthq3rhK3hZloum7QCMPXgpvo1AuxVjzNd1uoPNVXsjr1wEsMZ2PDWAdTv0Bl8sQbWFe31dwwA]

- The role of Organic Chemistry in Pharmaceuticals. Reachem. [URL: https://vertexaisearch.cloud.google.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 3. 52426-66-1|this compound|BLD Pharm [bldpharm.com]

- 4. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE CAS#: 10177-24-9 [m.chemicalbook.com]

- 5. L19284.06 [thermofisher.cn]

- 6. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]

- 9. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 16. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 19. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-(Chloromethyl)-2-methylpyridine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a reactive chloromethyl group at the 3-position and a methyl group at the 2-position of the pyridine ring, offers a unique combination of reactivity and structural features. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its utility for professionals in drug discovery and development. While less documented than its isomer, 2-chloro-5-(chloromethyl)pyridine, which is a key intermediate in the synthesis of neonicotinoid insecticides, this compound presents distinct opportunities for the synthesis of novel molecular architectures.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | |

| Molecular Weight | 141.6 g/mol | |

| CAS Number | 52426-66-1 | |

| Appearance | Likely a solid or liquid | Inferred from related compounds |

| Boiling Point | 216.57 °C at 760 mmHg | Alfa Chemistry |

| Flash Point | 105.28 °C | Alfa Chemistry |

| Density | 1.118 g/cm³ | Alfa Chemistry |

Note: Some physical properties are based on data for closely related isomers due to limited specific data for this compound.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, with the chlorination of the corresponding methyl-substituted pyridine being a primary strategy.

Chlorination of 2,5-Lutidine

The most direct route to this compound is the selective chlorination of one of the methyl groups of 2,5-lutidine (2,5-dimethylpyridine). This reaction typically involves the use of a chlorinating agent under conditions that favor free-radical substitution on the benzylic position of the methyl group.

Reaction:

Figure 1: General scheme for the synthesis of this compound.

Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of 2,5-lutidine in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a reaction vessel equipped with a reflux condenser and a dropping funnel, add a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Addition of Chlorinating Agent: Heat the mixture to reflux. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) in the same solvent to the reaction mixture. The rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts.

-

Purification: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality behind experimental choices: The use of a radical initiator is crucial to facilitate the homolytic cleavage of the chlorinating agent, initiating the free-radical chain reaction. The choice of a non-polar solvent is preferred to avoid side reactions. Careful control of the reaction temperature and the rate of addition of the chlorinating agent is necessary to prevent over-chlorination and the formation of dichlorinated byproducts.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the chloromethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-methylpyridin-5-ylmethyl moiety into a wide range of molecular scaffolds, a valuable strategy in the synthesis of complex pharmaceutical agents.[3]

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Figure 2: Reactivity of this compound in nucleophilic substitution.

Utility in Medicinal Chemistry

Pyridine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This compound serves as a valuable precursor for introducing a substituted pyridine ring into drug candidates. While specific examples for this isomer are not as widespread as for its 2-chloro counterpart, its potential is significant. For instance, the related compound 5-(chloromethyl)-2-ethoxypyridine is a key intermediate in the synthesis of COX-2 inhibitors like Etoricoxib.[3] This suggests that this compound could be employed in the synthesis of analogs or novel compounds targeting a range of therapeutic areas. A study on novel bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine has shown potential antimicrobial and anti-malarial effects, highlighting the pharmacological potential of this class of compounds.[4]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety information is extrapolated from data on its isomers, such as 2-chloro-5-(chloromethyl)pyridine.[5][6] It is imperative to handle this compound with appropriate caution in a well-ventilated laboratory environment.

Hazard Summary:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation or burns.[7]

-

Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[8]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust if it is a solid.

Conclusion

This compound is a reactive and versatile building block with considerable potential for application in organic synthesis and medicinal chemistry. Its ability to undergo nucleophilic substitution reactions at the chloromethyl group provides a straightforward method for incorporating the 2-methylpyridine-5-yl-methyl moiety into complex molecules. While it is less studied than some of its isomers, the insights from related compounds suggest a promising future for its use in the development of novel pharmaceuticals. Researchers and drug development professionals are encouraged to explore the utility of this compound in their synthetic endeavors, while adhering to strict safety protocols.

References

-

Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

-

Kato, T., Hayashi, H., & Anzai, T. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 87(4), 387–391. [Link]

- Google Patents.

-

Patsnap. Synthesis method of 2-chloro-5-chloromethyl pyridine. [Link]

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]

-

Uneme, H., & Yoshii, H. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 179–187. [Link]

Sources

- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyridine is a pivotal heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility as a chemical intermediate is well-established, serving as a precursor for numerous active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring efficient process scale-up. This guide provides a detailed exploration of the solubility of this compound, grounded in fundamental chemical principles and supported by practical, field-proven methodologies.

Understanding the Molecular Basis of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This principle suggests that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

The molecular structure of this compound features a pyridine ring, which is a polar aromatic heterocycle, a methyl group, and a chloromethyl group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, and therefore cannot act as a hydrogen bond donor. This characteristic significantly influences its interaction with protic and aprotic solvents.

Computed physicochemical properties, such as the logarithm of the octanol-water partition coefficient (LogP), can offer predictive insights into solubility. For the closely related compound 5-chloro-2-methylpyridine, the LogP value is approximately 2.04.[2] This positive value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting that this compound is likely to exhibit greater solubility in organic solvents than in water.

Qualitative Solubility Profile in Common Organic Solvents

While comprehensive quantitative solubility data for this compound is not extensively published, its solubility in various organic solvents can be inferred from its use in chemical synthesis as documented in scientific literature and patents.

| Solvent Class | Example Solvent | Qualitative Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene | Soluble | The nonpolar aromatic ring of toluene interacts favorably with the pyridine ring of the solute. Synthesis procedures for the related 2-chloro-5-(chloromethyl)pyridine often utilize toluene as a solvent.[3][4] |

| Alcohols | Ethanol | Soluble | Ethanol is a polar protic solvent. While this compound cannot donate hydrogen bonds, the nitrogen atom can act as a hydrogen bond acceptor with ethanol's hydroxyl group. The dissolution of a related compound in ethanol for crystallization has been documented.[3] |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar aprotic solvent. Its ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor makes it a suitable solvent. It has been used to dissolve reaction residues containing similar compounds. |

| Halogenated Solvents | Dichloromethane | Likely Soluble | Dichloromethane is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Its polarity is compatible with that of this compound. |

| Ethers | Diethyl Ether | Likely Soluble | Diethyl ether is a relatively nonpolar aprotic solvent. It is a good solvent for many organic compounds of moderate polarity. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Likely Soluble | These solvents are polar and can engage in dipole-dipole interactions with the solute. Their ability to accept hydrogen bonds is also a contributing factor. |

| Nonpolar Alkanes | Hexane | Likely Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar hexane and the more polar this compound suggests limited solubility. |

| Aqueous Solvents | Water | Insoluble | As indicated by its LogP value and confirmed by safety data for related compounds, this compound is expected to have very low solubility in water.[3][5] |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, the following experimental protocol provides a reliable method for its determination. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible results.

I. Principle

The isothermal shake-flask method is a well-established and robust technique for determining the equilibrium solubility of a solid in a liquid solvent. The method involves agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

II. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Vials for sample analysis

III. Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

IV. Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a sealed vial.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant rate that ensures the solid particles are well-suspended in the solvent. The time required to reach equilibrium should be determined experimentally but is typically 24-48 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to prevent undissolved solid particles from being included in the sample.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL or mg/mL.

-

Safety Considerations

This compound and its hydrochloride salt are classified as hazardous substances. They can be harmful if swallowed and may cause skin and eye irritation or burns. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with practical, actionable insights. While quantitative data remains sparse in the public domain, a strong qualitative understanding can be derived from its chemical structure and documented applications. For applications demanding high precision, the detailed experimental protocol herein offers a robust framework for in-house solubility determination. By leveraging this knowledge, researchers and drug development professionals can enhance the efficiency and success of their synthetic and formulation endeavors.

References

-

Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o366. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylpyridine. Retrieved from [Link]

-

Asian Publication Corporation. (2025). A J C A J C. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Solubility of Things. (n.d.). 2-Picoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-5-methylpyrimidine. Retrieved from [Link]

-

Ng, S. W. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1729. Retrieved from [Link]

-

ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

MDPI. (2023). Molecular Design and Role of the Dynamic Hydrogen Bonds and Hydrophobic Interactions in Temperature-Switchable Polymers: From Understanding to Applications. Retrieved from [Link]

Sources

- 1. 溶剂混溶性表 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-methylpyridine, a pivotal heterocyclic building block, is instrumental in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its reactivity and utility are fundamentally linked to its physical state and purity, making the precise determination of its melting and boiling points a critical first step in synthesis, process development, and quality control. This guide provides an in-depth analysis of these key physical constants, discusses the causality behind experimental choices for their determination, and presents validated protocols to ensure data integrity for researchers in the field.

Introduction: The Significance of a Versatile Intermediate

This compound (CAS No. 10485-16-2), also known as 3-(Chloromethyl)-6-methylpyridine, is a substituted pyridine derivative of significant interest. Its bifunctional nature, featuring a reactive chloromethyl group and a pyridine ring, makes it a valuable intermediate in the construction of more complex molecules. Notably, it serves as a key precursor in the synthesis of various pharmaceutical compounds.[1] The physical properties of this compound, specifically its melting and boiling points, are not merely datasheet entries; they are fundamental parameters that dictate storage conditions, reaction setup, purification strategies (such as distillation and recrystallization), and ultimately, the purity of the final active pharmaceutical ingredient (API). An inaccurate understanding of these properties can lead to process inefficiencies, yield loss, and the propagation of impurities.

Core Physicochemical Properties

The physical state of this compound at ambient temperature is a low-melting solid or moist crystals, transitioning to a liquid state slightly above room temperature.[1] This characteristic necessitates careful handling and storage, typically under inert atmosphere at refrigerated temperatures (2-8°C) to maintain stability.[1][2]

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).[3] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range—a phenomenon known as melting point depression.[3][4] Therefore, the melting point serves as a crucial indicator of purity.[4]

Multiple sources report a melting point range for this compound, which is typical for a technical-grade material.

| Property | Reported Value | Source(s) |

| Melting Point | 37 - 42 °C | Thermo Scientific[5], Sigma-Aldrich, ChemicalBook[1] |

| Melting Point | 38.0 to 41.0 °C | Tokyo Chemical Industry[6] |

The slight variation between suppliers is expected and reflects differences in residual solvents or synthetic by-products. The synthesis of this compound often involves the chlorination of a methylpyridine precursor, which can lead to isomeric impurities or polychlorinated by-products if the reaction is not precisely controlled.[7][8]

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3][4] Like the melting point, it is a key identifier and purity criterion for liquid compounds.[4] For compounds like this compound, which may have limited thermal stability, determining the boiling point under reduced pressure is a common and necessary practice to prevent decomposition.

| Property | Reported Value | Conditions | Source(s) |

| Boiling Point | ~267.1 °C | Rough Estimate at Std. Pressure | ChemicalBook[1][2] |

| Flash Point | >110 °C (>230 °F) | Closed Cup | Thermo Scientific[5], Sigma-Aldrich, ChemicalBook[1] |

The provided boiling point is an estimate, highlighting the challenge of direct measurement at atmospheric pressure. The high flash point suggests relatively low volatility at ambient temperatures but underscores the need for caution at elevated temperatures.

Validated Protocols for Accurate Determination

To ensure the trustworthiness of experimental data, the following protocols are provided. They are designed as self-validating systems, incorporating best practices for calibration and observation.

Protocol for Melting Point Determination

This protocol uses a standard digital melting point apparatus (e.g., Mel-Temp), which offers superior safety and accuracy over traditional oil baths.[4]

Causality: The choice of a slow heating rate (~1-2°C per minute) near the expected melting point is critical. A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.

Methodology:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. If the sample is crystalline, gently crush it into a fine powder.[9]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap its sealed bottom on a hard surface to pack the sample down to a height of 1-2 mm.[4][9] An excessive sample amount will heat unevenly and broaden the observed melting range.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a high heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time for the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the last solid crystal disappears.[4][9] The melting point range is T1-T2.

-

Verification: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.

Diagram: Workflow for Accurate Melting Point Determination

Sources

- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 2. 70258-18-3 CAS MSDS (2-Chloro-5-(chloromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. scispace.com [scispace.com]

- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Chloromethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-(Chloromethyl)-2-methylpyridine, a key building block in pharmaceutical and agrochemical synthesis. By dissecting the theoretical principles that govern the spectral features of substituted pyridines and leveraging predictive methodologies alongside empirical data from analogous structures, this document serves as a robust reference for researchers. It provides a detailed interpretation of chemical shifts and coupling constants, a step-by-step protocol for spectral acquisition, and a foundational understanding of the structure-spectra relationship for this important heterocyclic compound.

Introduction: The Structural Significance of this compound

This compound is a disubstituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a nucleophilic methyl group and an electrophilic chloromethyl group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. Understanding its precise molecular structure is paramount for its effective utilization in multi-step synthetic pathways. NMR spectroscopy provides a definitive, non-destructive method for confirming its identity and purity.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound. We will explore the influence of the methyl and chloromethyl substituents on the electronic environment of the pyridine ring and how these effects manifest in the resulting NMR spectra.

Theoretical Framework: Understanding NMR Spectra of Substituted Pyridines

The chemical shifts of protons and carbons in a pyridine ring are primarily influenced by the electronegativity of the nitrogen atom and the aromatic ring current. The nitrogen atom deshields the α-protons (at C2 and C6) and α-carbons, causing them to resonate at a lower field (higher ppm) compared to the β (C3, C5) and γ (C4) positions.[1]

Substituents on the pyridine ring introduce further perturbations to this electronic landscape. Electron-donating groups (EDGs), such as a methyl group (-CH₃), increase electron density, particularly at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding nuclei. Conversely, electron-withdrawing groups (EWGs), like the chloromethyl group (-CH₂Cl), decrease electron density, causing a downfield shift (higher ppm). The interplay of these effects in this compound dictates the precise chemical shifts of the ring protons and carbons.

Predicted ¹H NMR Spectrum of this compound

Based on established principles of NMR spectroscopy and data from structurally similar compounds, a predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ can be elucidated. The spectrum is expected to exhibit four distinct signals: three from the aromatic protons on the pyridine ring and one from the methyl protons, in addition to a signal from the chloromethyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.4 | d | ~2.0 | 1H |

| H-4 | ~7.6 | dd | ~8.0, 2.0 | 1H |

| H-3 | ~7.2 | d | ~8.0 | 1H |

| -CH₂Cl | ~4.6 | s | - | 2H |

| -CH₃ | ~2.5 | s | - | 3H |

Rationale for Assignments:

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by both the methyl and chloromethyl groups.

-

H-3: This proton is coupled to H-4 and will appear as a doublet. It is expected to be the most shielded of the aromatic protons.

-

-CH₂Cl: The protons of the chloromethyl group are deshielded by the adjacent chlorine atom and will appear as a singlet.

-

-CH₃: The protons of the methyl group are shielded and will appear as a singlet at a characteristic upfield position.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-6 | ~150 |

| C-4 | ~137 |

| C-5 | ~135 |

| C-3 | ~123 |

| -CH₂Cl | ~45 |

| -CH₃ | ~24 |

Rationale for Assignments:

-

C-2 and C-6: These carbons are adjacent to the nitrogen atom and are the most deshielded. C-2, bearing the methyl group, will have a distinct chemical shift from C-6.

-

C-4 and C-5: These carbons are in the middle of the aromatic region. C-5, bearing the chloromethyl group, will be deshielded compared to a typical pyridine C-5.

-

C-3: This carbon is expected to be the most shielded of the aromatic carbons.

-

-CH₂Cl: The carbon of the chloromethyl group is deshielded by the chlorine atom.

-

-CH₃: The methyl carbon will be the most shielded carbon in the molecule.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent signal broadening.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Spectral Width: 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-1024) will be required to achieve a good signal-to-noise ratio.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ peak in the ¹H spectrum to 7.26 ppm and the CDCl₃ peak in the ¹³C spectrum to 77.16 ppm.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

Visualizing the Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the key through-bond relationships that give rise to the observed NMR spectral features.

Figure 1: Molecular structure of this compound.

Figure 2: Predicted NMR chemical shift relationships.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By combining theoretical principles with predictive data analysis, we have established a detailed framework for the interpretation of its NMR spectra. The provided experimental protocol offers a standardized method for acquiring high-quality data, ensuring reproducibility and accuracy in research and development settings. This guide serves as a valuable resource for scientists working with this important chemical intermediate, facilitating its unambiguous identification and characterization.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

Sources

Crystal structure of 5-(Chloromethyl)-2-methylpyridine derivatives

<An In-depth Technical Guide to the Crystal Structure of 5-(Chloromethyl)-2-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Their chemical reactivity and biological activity are intrinsically linked to their three-dimensional atomic arrangement in the solid state. This guide provides a comprehensive exploration of the crystal structure of these derivatives, offering insights into the experimental methodologies for their determination, the nuances of their solid-state arrangements, and the profound implications of these structures on their physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other advanced materials.

Introduction: The Significance of Crystal Structure in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The specific arrangement of molecules in a crystal lattice, known as the crystal structure, dictates a substance's solubility, dissolution rate, stability, and bioavailability – all critical parameters for a successful drug product. For pyridine derivatives, which are among the most common nitrogen heterocycles in FDA-approved drugs, understanding their crystal structure is paramount for efficient drug discovery and development.[2]

This compound serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Variations in its substitution pattern give rise to a diverse family of derivatives, each with its unique crystal packing and intermolecular interactions. A thorough understanding of these structures allows for the rational design of molecules with optimized properties, potentially reducing development timelines and improving therapeutic outcomes.

Unveiling the Architecture: X-ray Crystallography

The primary technique for elucidating the atomic-level structure of crystalline materials is X-ray diffraction (XRD).[3] This powerful analytical method involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard.[4][5] This technique requires a high-quality single crystal, typically with dimensions on the order of micrometers. The crystal is mounted on a goniometer and rotated in the X-ray beam, allowing for the collection of a complete set of diffraction data.[4]

The experimental workflow for SC-XRD can be summarized as follows:

The resulting electron density map is then used to build a model of the molecule, which is subsequently refined to achieve the best possible fit with the experimental data.[3]

Powder X-ray Diffraction (PXRD)

While SC-XRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. In such cases, powder X-ray diffraction (PXRD) is an invaluable tool.[6] This technique uses a finely ground crystalline powder, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a series of concentric rings, which can be used to identify the crystalline phases present in the sample and to determine the unit cell parameters.[6] PXRD is particularly useful for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[7]

The Crystal Structure of this compound Derivatives: Case Studies

The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, is an essential resource for accessing and analyzing crystallographic data.[8][9][10] A search of the CSD reveals several deposited structures of this compound derivatives, providing valuable insights into their solid-state behavior.

2-Chloro-5-(chloromethyl)pyridine

The crystal structure of 2-chloro-5-(chloromethyl)pyridine has been determined and provides a foundational example.[11][12] The molecule is nearly planar, and in the crystal, molecules are connected via intermolecular C—H⋯N hydrogen bonds, forming dimers.[11][12] This interaction is a key factor in the stabilization of the crystal structure.

| Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine | |

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.0770(8) Å |

| b | 10.322(2) Å |

| c | 16.891(3) Å |

| β | 95.95(3)° |

| Volume | 707.0(2) ų |

| Z | 4 |

| Source: Acta Crystallographica Section E, 2011, E67, o366[11][12] |

2,3,6-Trichloro-5-(trichloromethyl)pyridine

The synthesis and crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine, a derivative of 2-chloro-5-(chloromethyl)pyridine, have also been reported.[1][13] The crystal structure was determined using X-ray diffraction, revealing an orthorhombic crystal system with the space group Pbcm.[1][13]

| Crystallographic Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine | |

| Chemical Formula | C₆H₃Cl₄N |

| Molecular Weight | 230.91 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a | 8.3100(17) Å |

| b | 17.018(3) Å |

| c | 7.3160(15) Å |

| Volume | 1034.6(4) ų |

| Z | 4 |

| Source: Asian Journal of Chemistry, 2013, 25(18), 10341-10343[1][13] |

Experimental Protocols: A Guide to Best Practices

The integrity of a crystal structure determination relies heavily on the quality of the experimental procedures. The following sections outline key protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves the chlorination of the corresponding methylpyridine precursor. For instance, 5-chloro-2-(chloromethyl)pyridine can be synthesized from (5-chloropyridin-2-yl)methanol using thionyl chloride in dichloromethane.[14]

Illustrative Synthetic Pathway:

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 6. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 7. Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Search - Access Structures [ccdc.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]